molecular formula C10H7NO6 B2685137 4-Hydroxy-7-methoxy-3-nitrocoumarin CAS No. 13710-73-1

4-Hydroxy-7-methoxy-3-nitrocoumarin

Cat. No.: B2685137
CAS No.: 13710-73-1
M. Wt: 237.167
InChI Key: XANZFICLJFFUKG-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methoxy-3-nitrocoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are characterized by their benzene ring fused to an α-pyrone ring, and they exhibit a wide range of biological and pharmacological activities. This particular compound is known for its unique structural features, which include a hydroxyl group at the 4-position, a methoxy group at the 7-position, and a nitro group at the 3-position.

Biochemical Analysis

Biochemical Properties

Coumarins are known to interact with various enzymes, proteins, and other biomolecules . For instance, the hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .

Cellular Effects

It has been found that coumarin derivatives exhibit cytotoxic action against cultured human tumor and normal cells . In vitro cytotoxicity studies demonstrated a stronger inhibition of A549 cancer cell lines compared to HeLa cells .

Molecular Mechanism

Analysis of frontier molecular orbitals, Molecular electrostatic potential surface, Mulliken atomic charge distribution, and Natural bond orbitals corroborated the compound’s bioactivity, showcasing intramolecular charge transfer from the methyl group to the nitro group .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Hydroxy-7-methoxy-3-nitrocoumarin in laboratory settings are not yet fully known. Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not yet fully known. Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4 and C-7 positions have been intensively screened for different biological properties .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. Coumarins are known to be involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Coumarins are known to be transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not yet fully known. Coumarins are known to be localized in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methoxy-3-nitrocoumarin typically involves the nitration of 4-hydroxycoumarin. The process can be carried out using glacial acetic acid and concentrated nitric acid. The reaction conditions require careful control of temperature and the addition rate of nitric acid to avoid over-nitration and degradation of the product .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining consistent reaction conditions and improving yield. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-7-methoxy-3-nitrocoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, Pd/C

    Substitution: Alkyl halides, acid chlorides

    Oxidation: Potassium permanganate, chromium trioxide

Major Products:

Scientific Research Applications

4-Hydroxy-7-methoxy-3-nitrocoumarin has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-7-methoxy-3-nitrocoumarin stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent, while the methoxy group improves its solubility and stability .

Properties

IUPAC Name

4-hydroxy-7-methoxy-3-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO6/c1-16-5-2-3-6-7(4-5)17-10(13)8(9(6)12)11(14)15/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANZFICLJFFUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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